ETHYL 6-ETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

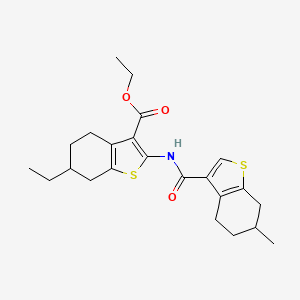

This compound is a bicyclic benzothiophene derivative featuring a unique ester-amide hybrid structure. Its core consists of two fused tetrahydrobenzothiophene rings: one substituted with a 6-ethyl group and an ethyl ester at position 3, and the other bearing a 6-methyl group and an amide linkage at position 2.

Properties

IUPAC Name |

ethyl 6-ethyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3S2/c1-4-14-7-9-16-19(11-14)29-22(20(16)23(26)27-5-2)24-21(25)17-12-28-18-10-13(3)6-8-15(17)18/h12-14H,4-11H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEUAUHOKAPLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CSC4=C3CCC(C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-ETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiophene derivatives under controlled conditions, followed by esterification and amidation reactions. Specific reagents and catalysts, such as ethanolic HCl, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-ETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

ETHYL 6-ETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound’s structural analogs primarily differ in substituent groups, functional groups (ester vs. amide), and ring saturation. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

Functional Groups : The target compound uniquely combines an ester and an amide group, whereas analogs typically feature only one functional group (e.g., carboxamide in or ester in ). This dual functionality may influence solubility and binding affinity in biological systems.

Substituents : The 6-ethyl and 6-methyl groups in the target compound contrast with the 6-propyl group in and the cyclopentylamide in . Alkyl substituents can modulate lipophilicity and steric effects.

Molecular Weight: The target compound’s higher molecular weight (432.59 g/mol) reflects its bicyclic structure and additional substituents compared to monocyclic analogs (e.g., 238.35 g/mol in ).

Biological Activity

Ethyl 6-Ethyl-2-(6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Amido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 336.46 g/mol. The compound features a complex structure that includes multiple tetrahydrobenzothiophene rings and an amide functional group.

Analgesic Activity

Recent studies have demonstrated that derivatives of benzothiophene possess significant analgesic properties. A study involving the "hot plate" method on mice indicated that certain benzothiophene derivatives showed analgesic effects surpassing those of standard analgesics like metamizole . This suggests that this compound may exhibit similar or enhanced analgesic effects due to its structural characteristics.

Anti-inflammatory Properties

Benzothiophene derivatives are also noted for their anti-inflammatory activities. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . The specific mechanisms through which these compounds exert their anti-inflammatory effects often involve the modulation of signaling pathways related to inflammation.

Antimicrobial Activity

Research has identified that substituted benzothiophenes can exhibit antimicrobial activity against various pathogens. For instance, compounds with structural similarities to this compound have been screened for activity against Staphylococcus aureus and other bacteria . The presence of the benzothiophene nucleus is crucial for enhancing the antimicrobial properties of these compounds.

Case Studies

Several case studies have highlighted the potential applications of benzothiophene derivatives:

- In Vivo Analgesic Study : A study conducted on outbred white mice evaluated the analgesic effects of various benzothiophene derivatives using the "hot plate" method. The results indicated a significant reduction in pain response times compared to control groups treated with standard analgesics .

- Anti-inflammatory Assays : In vitro assays demonstrated that certain benzothiophene derivatives could significantly inhibit the release of inflammatory mediators from activated macrophages. This finding supports the hypothesis that this compound may also possess similar anti-inflammatory properties .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Analgesic | 10 |

| Compound B | Structure B | Anti-inflammatory | 15 |

| Compound C | Structure C | Antimicrobial | 20 |

Q & A

Q. What are the recommended synthetic routes for this compound, and what experimental conditions are critical for achieving high yields?

The synthesis involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophene precursors under acidic conditions.

- Step 2 : Introduction of the amido group via coupling reactions (e.g., using carbodiimide-based reagents like EDC/HOBt).

- Step 3 : Esterification of the carboxylate group using ethanol under reflux with catalytic sulfuric acid. Key parameters include temperature control (±2°C), anhydrous solvents, and inert atmospheres to prevent side reactions. Yields are optimized by purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and purity. For example, the ethyl ester group typically appears as a triplet at δ ~1.3 ppm (CH) and a quartet at δ ~4.2 ppm (CH) in -NMR .

- X-ray Crystallography : Employ SHELX or ORTEP-III for structure refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) can be analyzed using graph set theory to validate molecular packing .

Q. What common chemical reactions are feasible for modifying this compound’s functional groups?

The compound undergoes:

- Oxidation : The benzothiophene sulfur can be oxidized to sulfoxides/sulfones using mCPBA.

- Reduction : The amido group can be reduced to amines with LiAlH.

- Substitution : Halogenation (e.g., Br/FeCl) at the benzothiophene ring for further derivatization. Monitor reaction progress via TLC and HPLC to avoid over-oxidation or side products .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bioorthogonal functional groups (e.g., azides, alkynes) into this compound?

- Catalyst Screening : Test Cu(I)- or Ru-based catalysts for "click chemistry" compatibility.

- Solvent Selection : Use DMF or THF for solubility, ensuring low moisture content to prevent hydrolysis.

- Kinetic Analysis : Employ stopped-flow UV-Vis spectroscopy to monitor reaction rates. Optimal pH (6–8) and temperature (25–40°C) are critical for maintaining stability .

Q. What computational strategies are effective in predicting this compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. Focus on the benzothiophene core and amido group as key pharmacophores.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., with PyMOL) to identify critical residues .

Q. How can discrepancies in biological activity between structural analogues be resolved?

Conduct structure-activity relationship (SAR) studies with the following steps:

- Synthesize Analogues : Vary substituents (e.g., methyl → ethyl, chloro → nitro) using parallel synthesis.

- Biological Assays : Test against target proteins (e.g., kinases) via fluorescence polarization or SPR.

- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic effects (Hammett σ values) with IC trends.

| Substituent (R) | IC (nM) | LogP | Notes |

|---|---|---|---|

| 6-Methyl | 120 | 3.2 | Baseline |

| 6-Ethyl | 85 | 3.8 | Increased hydrophobicity enhances binding |

| 6-Nitro | 450 | 2.1 | Electron-withdrawing groups reduce activity |

Contradictions in activity (e.g., lower potency despite higher LogP) may arise from steric hindrance or altered hydrogen bonding, requiring crystallographic validation .

Methodological Notes

- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands for refinement .

- Assay Design : Include positive/negative controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

- Safety : Follow Sigma-Aldrich safety protocols for handling sulfonamide intermediates (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.